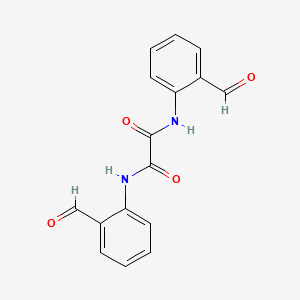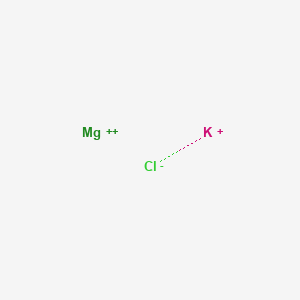
Magnesium;potassium;chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Magnesium potassium chloride is a chemical compound with the formula Cl3KMg. It is composed of magnesium, potassium, and chloride ions. This compound is known for its various applications in different fields, including chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions
Magnesium potassium chloride can be synthesized through several methods. One common method involves the reaction of magnesium chloride with potassium chloride in an aqueous solution. The reaction is typically carried out at elevated temperatures to ensure complete dissolution and reaction of the salts.
Industrial Production Methods
In industrial settings, magnesium potassium chloride is often produced through the electrolysis of molten salts. This process involves heating a mixture of magnesium chloride, potassium chloride, and other salts to high temperatures, followed by electrolysis to obtain the desired compound .
化学反応の分析
Types of Reactions
Magnesium potassium chloride undergoes various chemical reactions, including:
Combination reactions: Where it combines with other elements or compounds to form new products.
Decomposition reactions: Where it breaks down into simpler substances.
Single-replacement reactions: Where one element in the compound is replaced by another element.
Double-replacement reactions: Where elements in two different compounds exchange places.
Common Reagents and Conditions
Common reagents used in reactions with magnesium potassium chloride include acids, bases, and other salts. The reactions are often carried out under controlled temperature and pressure conditions to ensure optimal results.
Major Products Formed
The major products formed from reactions involving magnesium potassium chloride depend on the specific reagents and conditions used. For example, reacting it with hydrochloric acid can produce magnesium chloride and potassium chloride .
科学的研究の応用
Magnesium potassium chloride has a wide range of applications in scientific research:
作用機序
The mechanism of action of magnesium potassium chloride involves its role as an electrolyte in the body. It helps maintain fluid balance, supports muscle function, and regulates nerve signaling. Magnesium ions act as cofactors for various enzymes, while potassium ions are crucial for maintaining cellular membrane potential .
類似化合物との比較
Magnesium potassium chloride can be compared with other similar compounds such as:
Magnesium chloride: Used primarily as a source of magnesium in various applications.
Potassium chloride: Commonly used as a potassium supplement and in fertilizers.
Sodium chloride: Widely used as table salt and in industrial applications.
Magnesium potassium chloride is unique due to its combined properties of both magnesium and potassium, making it useful in applications where both ions are required .
特性
分子式 |
ClKMg+2 |
|---|---|
分子量 |
98.86 g/mol |
IUPAC名 |
magnesium;potassium;chloride |
InChI |
InChI=1S/ClH.K.Mg/h1H;;/q;+1;+2/p-1 |
InChIキー |
SEMYAGXUFFHEEB-UHFFFAOYSA-M |
正規SMILES |
[Mg+2].[Cl-].[K+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


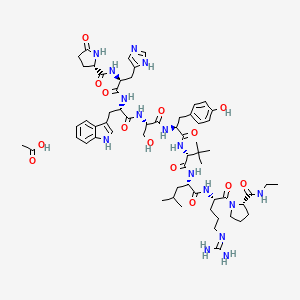
![3,8-dioxabicyclo[3.2.1]octane](/img/structure/B14754144.png)
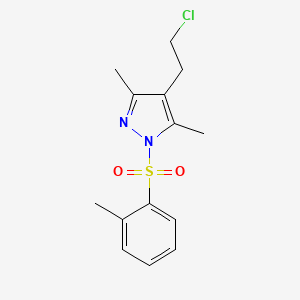
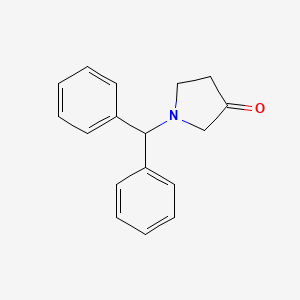
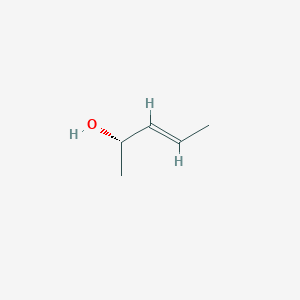
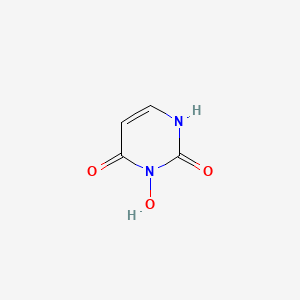

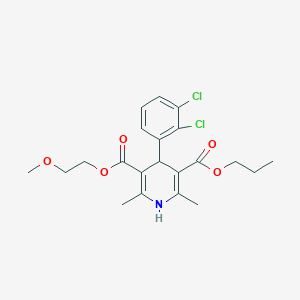
![1,3,4,5,6,6-Hexamethylbicyclo[3.1.0]hex-3-en-2-one](/img/structure/B14754196.png)
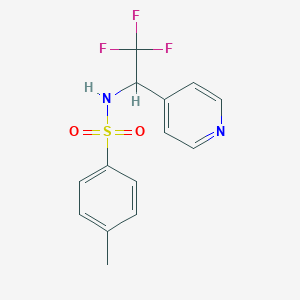
![Benzoic acid, 4-chloro-2-[(3-methoxyphenyl)amino]-](/img/structure/B14754204.png)
![[1,2]oxazolo[4,5-g][1,2]benzoxazole](/img/structure/B14754211.png)
![(1S,4S,5S,6R,9R,10R,13R)-10-hydroxy-14-(hydroxymethyl)-5,9-dimethyl-6-[(E)-3-phenylprop-2-enoyl]oxytetracyclo[11.2.1.01,10.04,9]hexadec-14-ene-5-carboxylic acid](/img/structure/B14754213.png)
